![molecular formula C25H20N2 B11511005 2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline](/img/structure/B11511005.png)
2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline
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Overview
Description
2,3-Dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline is a complex heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrrole ring fused to a quinoline system, with additional methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method allows for the formation of the quinoline ring system, which can then be further modified to introduce the pyrrole ring and additional substituents.
Another approach involves the use of anthranilic acid derivatives, which can be cyclized to form the quinoline ring, followed by further reactions to introduce the pyrrole ring and substituents . Multicomponent reactions, which involve the simultaneous reaction of three or more reactants to form the desired product, have also been employed in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, reduction may produce dihydroquinoline derivatives, and substitution reactions can introduce various functional groups onto the quinoline or pyrrole rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion . Additionally, its interaction with other molecular targets may contribute to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
2,3-Dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring system but may have different substituents and properties.
Pyrroloquinoline derivatives: These compounds have a similar fused ring system but may differ in the position and nature of substituents.
Pyrazoloquinoline derivatives: These compounds contain a pyrazole ring fused to a quinoline system and may exhibit different biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties
Properties
Molecular Formula |
C25H20N2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline |
InChI |
InChI=1S/C25H20N2/c1-16-17(2)26-24-15-22-21(18-9-5-3-6-10-18)14-23(19-11-7-4-8-12-19)27-25(22)13-20(16)24/h3-15,26H,1-2H3 |
InChI Key |
FCBKWWOPBFCOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C3C(=C2)C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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